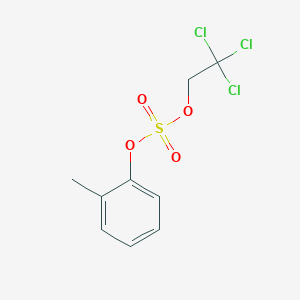
N,N'-Diallyl-N,N'-ditosylpyridine-2,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Diallyl-N,N’-ditosylpyridine-2,3-diamine is an organic compound that features a pyridine ring substituted with two tosyl groups and two allyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Diallyl-N,N’-ditosylpyridine-2,3-diamine typically involves the reaction of pyridine-2,3-diamine with tosyl chloride in the presence of a base such as triethylamine. The resulting N,N’-ditosylpyridine-2,3-diamine is then reacted with allyl bromide under basic conditions to introduce the allyl groups. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for N,N’-Diallyl-N,N’-ditosylpyridine-2,3-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
N,N’-Diallyl-N,N’-ditosylpyridine-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the tosyl groups or to modify the pyridine ring.
Substitution: The tosyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl groups can yield epoxides, while reduction of the tosyl groups can produce the corresponding amines.
科学的研究の応用
N,N’-Diallyl-N,N’-ditosylpyridine-2,3-diamine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Its structural features may be explored for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound’s unique properties can be utilized in the development of specialty chemicals and advanced materials.
作用機序
The mechanism by which N,N’-Diallyl-N,N’-ditosylpyridine-2,3-diamine exerts its effects involves its ability to interact with various molecular targets. The allyl groups can participate in cycloaddition reactions, while the tosyl groups can act as leaving groups in substitution reactions. These interactions can modulate the activity of enzymes or other proteins, leading to changes in biological pathways.
類似化合物との比較
Similar Compounds
N,N’-Diallyl-N,N’-ditosylpyridine-2,3-diamine: Similar in structure but with different substituents on the pyridine ring.
N,N’-Diallyl-N,N’-ditosylbenzene-1,2-diamine: Similar structure with a benzene ring instead of a pyridine ring.
N,N’-Diallyl-N,N’-ditosylpyridine-2,4-diamine: Similar structure with different positions of the tosyl groups on the pyridine ring.
Uniqueness
N,N’-Diallyl-N,N’-ditosylpyridine-2,3-diamine is unique due to the specific positioning of the tosyl and allyl groups on the pyridine ring. This unique arrangement allows for specific interactions and reactivity that are not observed in other similar compounds. The presence of both electron-donating and electron-withdrawing groups on the pyridine ring also contributes to its distinct chemical properties.
特性
CAS番号 |
820975-63-1 |
|---|---|
分子式 |
C25H27N3O4S2 |
分子量 |
497.6 g/mol |
IUPAC名 |
4-methyl-N-[2-[(4-methylphenyl)sulfonyl-prop-2-enylamino]pyridin-3-yl]-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C25H27N3O4S2/c1-5-18-27(33(29,30)22-13-9-20(3)10-14-22)24-8-7-17-26-25(24)28(19-6-2)34(31,32)23-15-11-21(4)12-16-23/h5-17H,1-2,18-19H2,3-4H3 |
InChIキー |
JWXYTIVNCQQVEM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)C2=C(N=CC=C2)N(CC=C)S(=O)(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Indole-3-dodecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12539925.png)
![Butanoic acid, 1-azabicyclo[2.2.2]oct-2-en-3-yl ester](/img/structure/B12539931.png)
![4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol](/img/structure/B12539941.png)
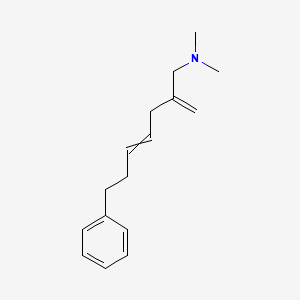
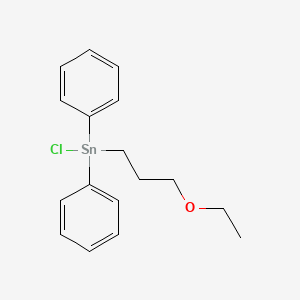
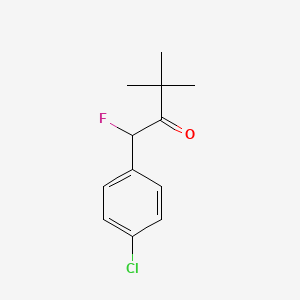
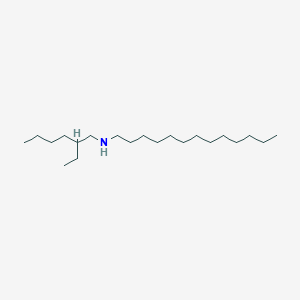


![2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid](/img/structure/B12539989.png)
![N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide](/img/structure/B12540005.png)
![3-[(1R)-1-Hydroxypropyl]benzonitrile](/img/structure/B12540009.png)
